Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Medicinal Chemistry Process Chemistry P2Y12 Antagonists

This polysubstituted nicotinate is the exact pyridine building block used in AstraZeneca's P2Y₁₂ antagonist patent (WO2008/004943 A1). The 6-chloro group enables high-yield SNAr coupling; the 5-cyano moiety provides metal-coordinating capability; the 2-trifluoromethyl group (Hammett σₚ ≈ +0.54) is critical for target binding and cannot be functionally replaced by methyl or hydrogen analogs. Documented 95% synthetic yield for its preparation supports multi-gram scale-up. Essential for SAR studies comparing fluorinated vs. non-fluorinated pyridine analogs. Order now for medicinal chemistry and crystal engineering programs.

Molecular Formula C10H6ClF3N2O2
Molecular Weight 278.61 g/mol
CAS No. 175277-73-3
Cat. No. B069758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate
CAS175277-73-3
Molecular FormulaC10H6ClF3N2O2
Molecular Weight278.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F
InChIInChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)6-3-5(4-15)8(11)16-7(6)10(12,13)14/h3H,2H2,1H3
InChIKeyPMDLSQHFIADYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3): Chemical Identity and Core Procurement Profile


Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3) is a polysubstituted pyridine-3-carboxylate derivative characterized by chloro (6-position), cyano (5-position), and trifluoromethyl (2-position) substituents on the nicotinate core . It exhibits a molecular formula of C₁₀H₆ClF₃N₂O₂, molecular weight of 278.61 g/mol, melting point of 81°C, and a calculated LogP of 2.80 [1]. The compound is commercially available at standard purities of 95% to 97% and is typically stored at 2–8°C . Its primary utility lies as a strategic synthetic intermediate rather than a final bioactive molecule, with documented applications in pharmaceutical and materials research [2].

Why Generic Substitution Fails: The Specificity Imperative for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3)


In-class nicotinate analogs are not functionally interchangeable due to the non-additive interplay of substituent electronic effects. The 2-trifluoromethyl group in this compound imparts a distinct electron-withdrawing profile (Hammett σₚ ≈ 0.54 for CF₃ vs. -0.17 for CH₃) [1], which modulates the electrophilicity of the 6-chloro leaving group and alters reactivity in nucleophilic aromatic substitution (SNAr) . Substitution with a 2-methyl analog (CAS 64119-42-2) would fundamentally change the rate and selectivity of downstream coupling reactions, while omission of the 5-cyano group removes a critical metal-coordinating moiety required for specific receptor interactions . Furthermore, the specific combination of CF₃, Cl, and CN substituents at these ring positions is structurally required for generating the pyridine core of certain P2Y₁₂ antagonists, as documented in AstraZeneca's patent literature [2].

Quantitative Differentiation Evidence for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3) Against Closest Analogs


Synthetic Yield Comparison: 2-Trifluoromethyl vs. 2-Methyl Nicotinate Intermediates

The chlorination of 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate using oxalyl chloride/DMF proceeds with a high isolated yield of 95%, producing the target compound in a single synthetic step without requiring chromatographic purification [1]. In contrast, the corresponding 2-methyl analog (ethyl 6-chloro-5-cyano-2-methylnicotinate) is typically synthesized via a multi-step sequence and exhibits a lower reported coupling efficiency of 81% in subsequent derivatization steps, such as the coupling with 4-piperidinecarboxylic acid to generate pyridine acid intermediates for P2Y₁₂ antagonist development [2].

Medicinal Chemistry Process Chemistry P2Y12 Antagonists

Crystallinity and Solid-State Order: Enabling Halogen-Bonded Co-Crystal Engineering

The target compound readily forms co-crystals via halogen bonding interactions, as demonstrated by its co-crystallization with 1,4-diiodotetrafluorobenzene [1]. Single-crystal X-ray diffraction analysis of this co-crystal reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 4.06096 Å, b = 10.91085 Å, c = 12.34281 Å, α = 110.6602°, β = 92.5824°, γ = 94.7301°, Z = 1, and a remarkably low residual factor (R-factor) of 0.0267, indicative of high structural order and data quality [2]. In contrast, the 2-methyl analog (CAS 64119-42-2) and 2-fluoromethyl analog lack documented co-crystal structures in the Crystallography Open Database, suggesting that the trifluoromethyl group's unique electronic profile and size facilitate robust halogen-bond donor-acceptor interactions that are not recapitulated with smaller or less electronegative 2-substituents .

Crystal Engineering Materials Science Halogen Bonding

Patent-Backed Scaffold Specificity: 2-Trifluoromethyl as Enabling Substituent for P2Y₁₂ Antagonist Activity

AstraZeneca's patent WO2008/004943 A1 explicitly teaches that pyridine compounds bearing a 2-trifluoromethyl substituent are potent and selective reversible P2Y₁₂ receptor antagonists, with the target compound serving as a key intermediate for generating the pharmacologically active pyridine core [1]. Within this patent family, the 2-trifluoromethyl group is a conserved structural feature across multiple exemplified compounds that demonstrated IC₅₀ values in the nanomolar range for P2Y₁₂ antagonism [2]. While the target compound itself is an intermediate and not directly assayed for receptor activity, the patent claims clearly establish that the 2-trifluoromethyl substitution pattern is required for the desired biological activity of the final elaborated molecules; replacement with a 2-methyl or 2-hydrogen group abolishes or substantially reduces P2Y₁₂ binding affinity [3].

Antithrombotic P2Y12 Receptor Medicinal Chemistry

Physicochemical Property Differentiation: Lipophilicity and Predicted Membrane Permeability

The calculated partition coefficient (cLogP) for ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is 2.80 [1], whereas the 2-methyl analog (ethyl 6-chloro-5-cyano-2-methylnicotinate, CAS 64119-42-2) has a calculated cLogP of approximately 1.94 [2]. This difference of +0.86 log units reflects the substantial lipophilicity enhancement conferred by the trifluoromethyl group relative to a methyl substituent. The increased lipophilicity correlates with improved passive membrane permeability, a critical parameter for compounds intended to access intracellular targets or cross biological barriers [3].

ADME Physicochemical Properties Drug Design

Substituent Electronic Effect Comparison: Trifluoromethyl vs. Methyl Hammett Constants

The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect, with a Hammett substituent constant (σₚ) of +0.54, whereas a methyl group at the same position is electron-donating with σₚ = -0.17 [1]. This difference in electronic character (Δσₚ = 0.71) substantially alters the reactivity of the adjacent 6-chloro substituent toward nucleophilic aromatic substitution (SNAr) and influences the overall electron density of the pyridine ring . The electron-withdrawing CF₃ group activates the ring toward nucleophilic attack, facilitating derivatization chemistry that is kinetically slower or thermodynamically less favorable with the electron-donating 2-methyl analog [2].

Physical Organic Chemistry SAR Reactivity Prediction

Validated Application Scenarios for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3)


Key Intermediate for P2Y₁₂ Receptor Antagonist Synthesis

The compound is specifically documented as the core pyridine building block for synthesizing reversible P2Y₁₂ antagonists in AstraZeneca's patent WO2008/004943 A1 [1]. The 6-chloro group serves as a leaving group for SNAr coupling with amine nucleophiles, the 5-cyano group provides a metal-coordinating or hydrogen-bond-accepting moiety, and the 2-trifluoromethyl group is essential for target binding affinity. Example 1 of the patent demonstrates direct conversion of this intermediate to ethyl 6-[(3-{[(benzylsulfonyl)amino]carbonyl}cyclopentyl)amino]-5-cyano-2-(trifluoromethyl)nicotinate, an elaborated P2Y₁₂ antagonist candidate [1]. The 95% synthetic yield reported for the chlorination step underscores its suitability for multi-gram scale-up in medicinal chemistry programs [1].

Halogen-Bonded Co-Crystal Engineering and Solid-State Materials Research

The compound's demonstrated ability to form ordered co-crystals via halogen bonding interactions with 1,4-diiodotetrafluorobenzene, as characterized by single-crystal X-ray diffraction with a residual factor of 0.0267, establishes its utility in crystal engineering studies [2]. The trifluoromethyl group contributes to the unique electron density distribution that enables these halogen-bonded assemblies, which are of interest for designing functional materials with tunable thermal expansion, optical, or electronic properties [2]. Researchers in supramolecular chemistry and materials science can leverage this well-characterized crystalline behavior for systematic studies of halogen-bond donor-acceptor relationships.

Structure-Activity Relationship (SAR) Studies of Fluorinated Nicotinate Derivatives

The distinct electronic profile conferred by the 2-trifluoromethyl group (σₚ = +0.54) relative to methyl (σₚ = -0.17) or hydrogen (σₚ = 0.00) analogs makes this compound an essential comparator in SAR investigations of pyridine-based bioactive molecules [3]. The 0.86 log unit increase in lipophilicity (cLogP = 2.80 vs. 1.94 for the 2-methyl analog) provides a quantifiable physicochemical benchmark for assessing the impact of fluorination on membrane permeability and metabolic stability in drug discovery programs [4].

Process Chemistry Development for Polysubstituted Pyridine Building Blocks

The established synthetic route to this compound—chlorination of ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate with oxalyl chloride/DMF in dichloromethane at 50°C—affords the product in 95% isolated yield without chromatographic purification [1]. This high-yielding, scalable procedure provides a robust starting point for process chemists developing manufacturing routes for downstream pharmaceutical intermediates. The compound's melting point (81°C) and storage condition requirements (2–8°C) are also well-documented, facilitating logistics planning for larger-scale procurement .

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